Delapril-d3 (hydrochloride)
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Overview
Description
Delapril-d3 (hydrochloride) is a deuterium-labeled derivative of Delapril hydrochloride. Delapril hydrochloride is an angiotensin-converting enzyme inhibitor used primarily in the treatment of cardiovascular diseases, such as hypertension and congestive heart failure . The deuterium labeling in Delapril-d3 (hydrochloride) makes it particularly useful in scientific research, especially in pharmacokinetic and metabolic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Delapril-d3 (hydrochloride) involves the incorporation of deuterium into the Delapril hydrochloride molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic route and reaction conditions can vary, but generally involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium at the desired positions .
Industrial Production Methods: Industrial production of Delapril-d3 (hydrochloride) follows similar principles as its laboratory synthesis but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. Techniques such as differential scanning calorimetry, thermogravimetry, and X-ray powder diffraction are employed to characterize and verify the quality of the raw materials and final product .
Chemical Reactions Analysis
Types of Reactions: Delapril-d3 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
Delapril-d3 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in studies involving the pharmacokinetics and metabolism of Delapril hydrochloride.
Biology: Employed in studies to understand the biological pathways and interactions of Delapril hydrochloride.
Medicine: Used in research to develop and optimize treatments for cardiovascular diseases.
Industry: Applied in the development and quality control of pharmaceutical products.
Mechanism of Action
Delapril-d3 (hydrochloride) functions as an angiotensin-converting enzyme inhibitor. It is a prodrug that is converted into two active metabolites, 5-hydroxy delapril diacid and delapril diacid. These metabolites bind to and inhibit the angiotensin-converting enzyme, blocking the conversion of angiotensin I to angiotensin II. This inhibition leads to vasodilation, reducing blood pressure and decreasing aldosterone secretion, which increases sodium and water excretion .
Comparison with Similar Compounds
Enalapril: Another angiotensin-converting enzyme inhibitor used to treat hypertension and heart failure.
Lisinopril: A similar compound with a longer duration of action compared to Delapril.
Ramipril: Known for its high potency and long-lasting effects.
Uniqueness of Delapril-d3 (Hydrochloride): Delapril-d3 (hydrochloride) is unique due to its deuterium labeling, which enhances its stability and provides distinct advantages in pharmacokinetic and metabolic studies. This labeling allows for more precise tracking and analysis in scientific research .
Properties
Molecular Formula |
C26H33ClN2O5 |
---|---|
Molecular Weight |
492.0 g/mol |
IUPAC Name |
2,2-dideuterio-2-[(2-deuterio-1,3-dihydroinden-2-yl)-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]amino]acetic acid;hydrochloride |
InChI |
InChI=1S/C26H32N2O5.ClH/c1-3-33-26(32)23(14-13-19-9-5-4-6-10-19)27-18(2)25(31)28(17-24(29)30)22-15-20-11-7-8-12-21(20)16-22;/h4-12,18,22-23,27H,3,13-17H2,1-2H3,(H,29,30);1H/t18-,23-;/m0./s1/i17D2,22D; |
InChI Key |
FDJCVHVKXFIEPJ-HRNDQYIMSA-N |
Isomeric SMILES |
[2H]C1(CC2=CC=CC=C2C1)N(C(=O)[C@H](C)N[C@@H](CCC3=CC=CC=C3)C(=O)OCC)C([2H])([2H])C(=O)O.Cl |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N(CC(=O)O)C2CC3=CC=CC=C3C2.Cl |
Origin of Product |
United States |
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